molecular formula C14H19N3O2S B2875220 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide CAS No. 1797205-25-4

4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide

Cat. No. B2875220
CAS RN: 1797205-25-4
M. Wt: 293.39
InChI Key: ALXRCUJJHIQZDC-UHFFFAOYSA-N
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Description

4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide, also known as CTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. CTB is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development.

Mechanism Of Action

4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development. The exact mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is not fully understood, but it is believed to bind to a specific site on the protein, preventing it from carrying out its normal function. By inhibiting this protein, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is its specificity for a specific protein, making it an attractive candidate for drug development. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying cellular processes. However, the synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the exact mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is not fully understood, making it difficult to predict its effects in different cellular contexts.

Future Directions

There are many potential future directions for research involving 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. One area of research could be the development of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide-based drugs for the treatment of cancer and neurological disorders. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide could be used as a tool for studying the function of specific proteins and their role in cellular processes. Further research could also focus on understanding the mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide and its effects in different cellular contexts. Overall, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a promising compound with many potential applications in various fields of research.

Synthesis Methods

The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminothiazole with butyraldehyde to form 2-butylthiazole. The resulting compound is then reacted with cyanogen bromide to form 4-bromobutyl-2-thiazolylcyanide. The final step involves the reaction of 4-bromobutyl-2-thiazolylcyanide with oxanilic acid to form 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is in cancer research, where it has been shown to inhibit the growth of cancer cells by targeting a specific protein. 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to cross the blood-brain barrier. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been investigated for its potential use as a tool in chemical biology research, where it can be used to selectively label proteins and study their function.

properties

IUPAC Name

4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-3-4-11-9-20-13(16-11)12(18)17-14(10-15)5-7-19-8-6-14/h9H,2-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXRCUJJHIQZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CSC(=N1)C(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide

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